molecular formula C32H30ClN3O B12151079 N-(4-chlorophenyl)-4-phenyl-1-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide

N-(4-chlorophenyl)-4-phenyl-1-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide

Cat. No.: B12151079
M. Wt: 508.0 g/mol
InChI Key: YHZQKNGJOKSGNF-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-phenyl-1-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon The compound’s structure includes a diazacyclopenta[cd]azulene core, which is a fused ring system with nitrogen atoms, and various substituted phenyl groups

Preparation Methods

The synthesis of N-(4-chlorophenyl)-4-phenyl-1-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide involves multiple steps. One common synthetic route starts with the preparation of 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide. This intermediate is then reacted with N-(4-nitrophenyl)maleimide under reflux conditions in glacial acetic acid. The reaction mixture is refluxed for several hours, and the completion of the reaction is monitored using thin-layer chromatography. The final product is obtained after purification and characterization using techniques such as FT-IR, NMR, and LCMS .

Chemical Reactions Analysis

N-(4-chlorophenyl)-4-phenyl-1-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(4-chlorophenyl)-4-phenyl-1-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-phenyl-1-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

N-(4-chlorophenyl)-4-phenyl-1-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C32H30ClN3O

Molecular Weight

508.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-phenyl-6-(4-propan-2-ylphenyl)-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carboxamide

InChI

InChI=1S/C32H30ClN3O/c1-21(2)22-11-13-24(14-12-22)29-27-10-6-7-19-35-28(23-8-4-3-5-9-23)20-36(32(27)35)30(29)31(37)34-26-17-15-25(33)16-18-26/h3-5,8-9,11-18,20-21H,6-7,10,19H2,1-2H3,(H,34,37)

InChI Key

YHZQKNGJOKSGNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=C(N3C=C(N4C3=C2CCCC4)C5=CC=CC=C5)C(=O)NC6=CC=C(C=C6)Cl

Origin of Product

United States

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